Wedelolactone is a member of the class of coumestans that is coumestan with hydroxy substituents as positions 1, 8 and 9 and a methoxy substituent at position 3. It has a role as an antineoplastic agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an apoptosis inducer, a hepatoprotective agent and a metabolite. It is a member of coumestans, a delta-lactone, an aromatic ether and a polyphenol. It is functionally related to a coumestan. Wedelolactone is a natural product found in Hypericum erectum, Aconitum kongboense, and other organisms with data available.
Related Compounds
Demethylwedelolactone
Compound Description: Demethylwedelolactone is a coumarin derivative found in Herba Ecliptae, alongside Wedelolactone. It exhibits anti-inflammatory and hepatoprotective properties. []
Relevance: Demethylwedelolactone is structurally very similar to Wedelolactone, differing only by a single methyl group. [] This structural similarity often translates to similar biological activities, making it relevant to Wedelolactone research.
Echinocystic acid
Compound Description: Echinocystic acid is a triterpenoid saponin found in Eclipta prostrata. It is known to induce the CYP3A4 transcription through the pregnane X receptor (PXR), indicating potential for drug interactions. []
Relevance: Echinocystic acid is a co-constituent of Eclipta prostrata with Wedelolactone and has been studied for its potential in modulating drug metabolism, offering insights into potential interactions with Wedelolactone. []
Luteolin
Compound Description: Luteolin is a flavonoid found in various plants, including Eclipta prostrata. It possesses antioxidant, anti-inflammatory, and cytoprotective properties. []
Relevance: As a constituent of Eclipta prostrata alongside Wedelolactone, Luteolin's biological activities make it relevant for understanding the overall pharmacological profile of the plant and potential synergistic effects with Wedelolactone. []
Apigenin
Compound Description: Apigenin is another flavonoid found in various plants, including Eclipta prostrata. Similar to Luteolin, it also exhibits antioxidant and anti-inflammatory properties. []
Relevance: Apigenin's co-existence with Wedelolactone in Eclipta prostrata and its shared biological activities highlight its relevance in understanding potential synergistic or antagonistic effects with Wedelolactone. []
Quercetin
Compound Description: Quercetin is a flavonoid present in numerous plants, including Eclipta prostrata. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. [, ]
Relevance: Quercetin's presence alongside Wedelolactone in Eclipta prostrata and its diverse pharmacological activities make it relevant for understanding the holistic effects of the plant and potential interactions with Wedelolactone. [, ]
Relevance: Studies have explored the combination of Wedelolactone with Cisplatin to enhance its efficacy and overcome drug resistance in ovarian cancer cells. [, ] This combination approach highlights the potential for using Wedelolactone as an adjuvant therapy to improve the effectiveness of conventional chemotherapeutic agents.
Compound Description: A synthetic derivative of Wedelolactone where the methoxy group at the C-7 position is replaced with an ethoxy group. []
Relevance: Demonstrated significantly higher hepatoprotective activity compared to Wedelolactone against CCl4 and galactosamine induced toxicity in primary cultured liver cells. This suggests that increasing lipophilicity at the C-7 position enhances the pharmacological activity. []
Compound Description: A naturally occurring glycoside of Wedelolactone. []
Relevance: Identified as a constituent of Eclipta alba alongside Wedelolactone. While its specific biological activity is not extensively studied, its presence indicates potential for synergistic or antagonistic effects with Wedelolactone. []
Dimethylwedelolactone
Compound Description: A coumestan derivative found in Eclipta alba, similar in structure to Wedelolactone. It is known for its antihepatotoxic activity. [, ]
Relevance: Being structurally related and found in the same plant, Dimethylwedelolactone is important in understanding the overall therapeutic benefits attributed to Eclipta alba and its potential synergistic effects with Wedelolactone. [, ]
Dimethylwedelolactone sulphate
Compound Description: A sulfated derivative of Dimethylwedelolactone, also found in Eclipta alba. []
Relevance: Its presence along with Wedelolactone and Dimethylwedelolactone in Eclipta alba makes it relevant for comprehensive phytochemical profiling and understanding potential synergistic activities. []
Source and Classification
Wedelolactone is predominantly sourced from Eclipta prostrata, a plant used in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine. In terms of classification, it is categorized under the following:
The synthesis of wedelolactone can be approached through various methods, including both chemical synthesis and biocatalytic processes:
Chemical Synthesis:
Palladium-Catalyzed Reactions: A notable method involves the palladium-catalyzed Sonogashira reaction followed by carbonylative annulation. This method has been optimized to achieve high yields (up to 93%) with straightforward purification steps. The process typically involves the use of 2-bromo-4,5-benzyloxy aniline as a starting material and palladium chloride as a catalyst.
Total Synthesis: The total synthesis includes multiple steps such as deprotection and cyclization under acidic conditions. The final product exhibits identical physical and spectroscopic properties to the natural compound.
Biocatalytic Synthesis:
A novel approach utilizes an enzyme obtained from sweet potato juice to catalyze the condensation of catechols with 4-hydroxycoumarins, yielding wedelolactone under mild conditions. This method highlights the potential for environmentally friendly synthesis techniques.
Molecular Structure Analysis
Structure and Data
The molecular structure of wedelolactone features a fused benzopyranone system with hydroxyl groups that contribute to its bioactivity. Key structural data includes:
Molecular Formula: C_11H_10O_5
Molecular Weight: 222.19 g/mol
Structural Features:
Hydroxyl groups at positions 3 and 4 on the aromatic ring.
A lactone functional group that is central to its reactivity.
Spectroscopic analysis (Nuclear Magnetic Resonance and Infrared spectroscopy) confirms the structural integrity of synthesized wedelolactone compared to its natural counterpart.
Chemical Reactions Analysis
Reactions and Technical Details
Wedelolactone participates in various chemical reactions due to its functional groups:
Lactonization: The formation of the lactone ring is crucial in synthesizing wedelolactone, typically achieved through acid-catalyzed reactions.
Enzymatic Reactions: The biocatalytic synthesis employs catecholase-like enzymes that facilitate the coupling of substrates under mild conditions, showcasing an alternative pathway for producing wedelolactone.
Mechanism of Action
Process and Data
The mechanism of action for wedelolactone involves several pathways contributing to its biological effects:
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, selective VEGFR and PDGFR tyrosine kinases inhibitor (IC50 values are 0.8 and 19.4 μM respectively). Shows anti-angiogenic effects. Active in vivo. SU 4312 is a selective, cell-permeable inhibitor of VEGFR2 and PDGFR tyrosine kinases (IC50s = 0.8 and 19.4 μM, respectively). It demonstrates IC50 values >100 μM at EGFR, HER2, and IGF-1R. SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay (IC50 = 1.8 µM) without affecting normal cells. SU 4312 has also been shown to prevent MPP+-induced neuronal apoptosis in vitro, as well as to decrease MPTP-induced loss of dopaminergic neurons, reduce expression of mRNA for tyrosine hydroxylase, and impair swimming behavior in zebrafish. SU-4312, also known as DMBI, is a potent and selective inhibitor of VEGFR and PDGFR tyrosine kinases (IC50 values are 0.8 and 19.4 μM respectively). SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS.
SU 5205 is an inhibitor of VEGF receptor 2 (VEGFR2/FLK1; IC50 = 9.6 µM). It inhibits human umbilical vein endothelial cell (HUVEC) mitogenesis induced by VEGF or acidic FGF with IC50 values of 0.9 and 0.6 µM, respectively. SU 5205 is a VEGFR2 inhibitor.
SU 5214 is a 3-heteroaryl-2-indoline that was designed in a drug discovery program for development of tyrosine kinase inhibitors. SU 5214 is a modulator of tyrosine kinase signal transduction.
IC261 is a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ (IC50 = ~1 µM for both), as well as CK1α (IC50 = 16 µM). It is at least 100-fold less effective against PKA, p34cdc2, and p55fyn. IC 261, at 1 µM, inhibits cytokinesis in primary mouse embryo fibroblasts. IC261 is used to elucidate the role of CK1 in cells and in whole organisms. SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor I is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM). It has little or no effect against receptors for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor (IC50 > 100 µM). SU-5408, also known as VEGFR2 Kinase Inhibitor I, is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM).
SU9518 is a tyrosine kinase inhibitor with PDGFRα specificity. SU9518 can inhibit the development of proliferative vitreoretinopathy (PVR) in fibroblast and Müller cell rabbit models.